![molecular formula C12H12ClFO B2688888 [3-(2-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol CAS No. 2287315-86-8](/img/structure/B2688888.png)
[3-(2-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(2-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol, also known as CP 47,497, is a synthetic cannabinoid that has been widely used in scientific research. This compound is structurally similar to the psychoactive component of marijuana, delta-9-tetrahydrocannabinol (THC), and has been used to study the mechanism of action of cannabinoids in the body.
作用機序
[3-(2-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol 47,497 binds to the CB1 receptor in the brain and other parts of the body, which leads to the activation of a signaling pathway that ultimately results in the release of neurotransmitters such as dopamine and serotonin. This activation of the CB1 receptor is responsible for the psychoactive effects of THC and other cannabinoids.
Biochemical and Physiological Effects
[3-(2-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol 47,497 has been shown to have a number of biochemical and physiological effects in the body. This compound has been shown to reduce pain perception, increase appetite, and alter mood. [3-(2-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol 47,497 has also been shown to have anti-inflammatory properties and may have potential therapeutic uses in the treatment of inflammatory diseases.
実験室実験の利点と制限
The advantages of using [3-(2-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol 47,497 in scientific research include its structural similarity to THC, which allows for the study of the mechanism of action of cannabinoids in the body. [3-(2-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol 47,497 is also a potent CB1 receptor agonist, which allows for the study of the effects of cannabinoids on the central nervous system. The limitations of using [3-(2-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol 47,497 in scientific research include its complex synthesis method and potential for abuse.
将来の方向性
There are several future directions for the study of [3-(2-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol 47,497 and other synthetic cannabinoids. One area of research is the development of new synthetic cannabinoids with improved therapeutic properties. Another area of research is the study of the long-term effects of synthetic cannabinoids on the body, including their potential for addiction and other adverse effects. Additionally, the study of the interaction between synthetic cannabinoids and other drugs is an important area of research.
合成法
The synthesis of [3-(2-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol 47,497 involves several steps, including the reaction of 2-chloro-3-fluorobenzyl chloride with bicyclo[1.1.1]pentan-1-ol to form the intermediate compound, which is then reacted with lithium diisopropylamide and 3-chloro-1,1,1-trifluoropropane to form the final product. The synthesis of [3-(2-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol 47,497 is a complex process that requires specialized equipment and expertise.
科学的研究の応用
[3-(2-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol 47,497 has been used extensively in scientific research to study the mechanism of action of cannabinoids in the body. This compound has been shown to bind to the CB1 receptor, which is the primary receptor responsible for the psychoactive effects of THC. [3-(2-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol 47,497 has been used to study the effects of cannabinoids on the central nervous system, including their effects on pain perception, appetite, and mood.
特性
IUPAC Name |
[3-(2-chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClFO/c13-10-8(2-1-3-9(10)14)12-4-11(5-12,6-12)7-15/h1-3,15H,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIICLJKHZQEODK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C3=C(C(=CC=C3)F)Cl)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(2-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(S)-5-benzyl-2-phenyl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c]](/img/structure/B2688805.png)
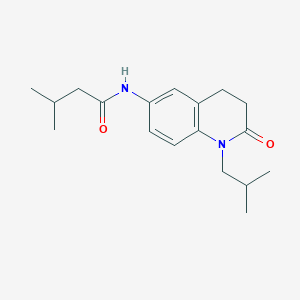

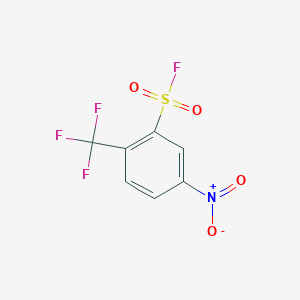
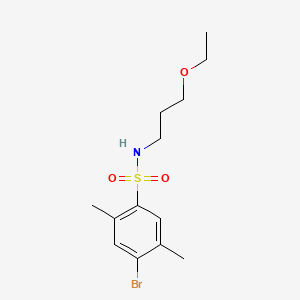
![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)acetamide](/img/structure/B2688818.png)
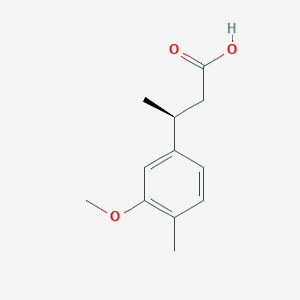

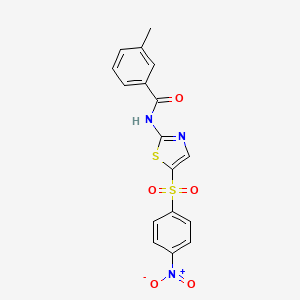
![4-[(5-Chloropyrazin-2-yl)methyl]-2-methyl-3-phenylthiomorpholine](/img/structure/B2688823.png)
![4-[bis(2-chloroethyl)sulfamoyl]-N-(4-chloro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2688824.png)

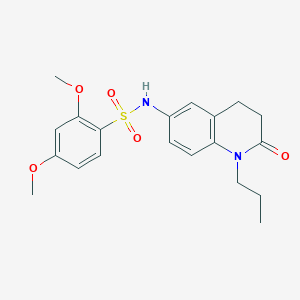
![1-[(2-fluorophenyl)methyl]-N-(2-methyl-4-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2688828.png)